An In-depth Technical Guide to Butylate Herbicide: Chemical Structure and Properties
An In-depth Technical Guide to Butylate Herbicide: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the thiocarbamate herbicide, Butylate. Detailed experimental protocols for its synthesis and analytical determination are also presented, along with visual diagrams to illustrate key pathways and workflows. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agriculture.
Chemical Identity and Physicochemical Properties
Butylate, chemically known as S-ethyl diisobutylthiocarbamate, is a selective, pre-emergence herbicide primarily used for the control of grassy weeds in corn fields.[1] Its fundamental chemical and physical characteristics are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | S-ethyl bis(2-methylpropyl)carbamothioate[2] |
| CAS Name | S-ethyl N,N-bis(2-methylpropyl)carbamothioate[2] |
| CAS Number | 2008-41-5[1][3] |
| Molecular Formula | C₁₁H₂₃NOS |
| Molecular Weight | 217.37 g/mol |
| Canonical SMILES | CCSC(=O)N(CC(C)C)CC(C)C |
| InChI Key | BMTAFVWTTFSTOG-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | Clear amber to yellow liquid |
| Odor | Aromatic |
| Boiling Point | 138 °C at 21 mmHg |
| Melting Point | < 25 °C |
| Density | 0.9402 g/cm³ at 25 °C |
| Vapor Pressure | 1.3 x 10⁻³ mmHg at 25 °C |
| Water Solubility | 45 mg/L at 22 °C |
| LogP (Octanol-Water Partition Coefficient) | 4.15 |
| Henry's Law Constant | 8.5 x 10⁻⁵ atm·m³/mol (estimated) |
Chemical Structure
The chemical structure of Butylate consists of a central carbamothioate group with an S-ethyl ester and two isobutyl groups attached to the nitrogen atom.
Caption: Chemical structure of Butylate.
Mode of Action: Inhibition of Lipid Synthesis
Butylate is classified as a lipid synthesis inhibitor. Specifically, thiocarbamate herbicides like Butylate interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. The active form of the herbicide is believed to be its sulfoxide metabolite, which inhibits the VLCFA elongase enzyme complex. This inhibition disrupts the formation of essential components of the plant cuticle, such as waxes, leading to impaired growth and eventual death of the weed seedling.
Caption: Simplified signaling pathway of Butylate's mode of action.
Experimental Protocols
Synthesis of Butylate (S-ethyl diisobutylthiocarbamate)
The synthesis of Butylate can be achieved through a one-pot reaction involving the formation of a dithiocarbamate salt followed by S-alkylation. The following protocol is adapted from procedures for the synthesis of similar thiocarbamates.
Materials:
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Diisobutylamine
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Carbon disulfide (CS₂)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)
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Anhydrous solvent (e.g., ethanol, isopropanol, or acetone)
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Stirring apparatus
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Reaction flask
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Dropping funnel
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Condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Formation of the Dithiocarbamate Salt:
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In a reaction flask equipped with a stirrer and a dropping funnel, dissolve diisobutylamine in an anhydrous solvent.
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Cool the mixture in an ice bath.
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Slowly add a stoichiometric amount of carbon disulfide dropwise to the cooled amine solution while stirring.
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After the addition of CS₂, slowly add an equimolar amount of a concentrated aqueous solution of NaOH or KOH to the reaction mixture.
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Continue stirring in the ice bath for 1-2 hours to ensure complete formation of the sodium or potassium diisobutyl-dithiocarbamate salt.
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S-Alkylation:
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To the same reaction flask containing the dithiocarbamate salt, add a stoichiometric amount of ethyl bromide or ethyl iodide dropwise.
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After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Continue stirring for several hours or overnight to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification:
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Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Butylate product.
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The crude product can be further purified by vacuum distillation to yield pure S-ethyl diisobutylthiocarbamate.
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Analytical Determination of Butylate in Soil Samples
The following outlines a general workflow for the analysis of Butylate residues in soil samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General experimental workflow for Butylate analysis.
Detailed Methodologies:
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Sample Preparation:
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Soil samples are air-dried at room temperature or in an oven at a low temperature (e.g., 40 °C) to a constant weight.
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The dried soil is then passed through a 2-mm sieve to remove large debris and ensure homogeneity.
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Extraction:
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A known weight of the prepared soil sample is extracted with a suitable organic solvent. Acetonitrile or acetone are commonly used for the extraction of thiocarbamate herbicides from soil.
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Extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).
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Cleanup:
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The crude extract may contain interfering substances from the soil matrix. A cleanup step using Solid-Phase Extraction (SPE) is often employed.
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A C18 or other suitable SPE cartridge is conditioned, the sample extract is loaded, interfering compounds are washed away, and Butylate is then eluted with a small volume of an appropriate solvent.
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Analysis by HPLC-UV:
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Column: C18 reversed-phase column.
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Mobile Phase: A mixture of acetonitrile and water or methanol and water in isocratic or gradient elution mode.
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Detector: UV detector set at a wavelength where Butylate exhibits maximum absorbance (typically in the range of 220-280 nm).
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Quantification: Based on a calibration curve prepared from standard solutions of Butylate.
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Analysis by GC-MS:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Injector: Split/splitless injector.
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Carrier Gas: Helium.
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Oven Temperature Program: A temperature gradient is used to separate the components of the extract.
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Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target ions of Butylate.
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Quantification: Based on the peak area of a characteristic ion of Butylate compared to a calibration curve.
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